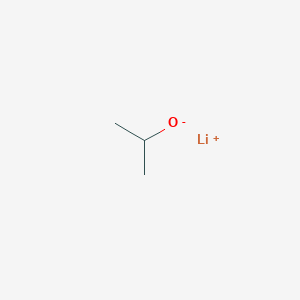

lithium;propan-2-olate

Description

Significance in Contemporary Synthetic Methodologies

The significance of lithium isopropoxide in modern chemical synthesis is multifaceted, stemming from its potent reactivity and versatility.

Organic Synthesis : In the realm of organic chemistry, lithium isopropoxide is widely employed as a strong, non-nucleophilic base. chemimpex.com It is particularly effective for the deprotonation of weakly acidic compounds like alcohols, which is a critical step in the formation of new carbon-carbon bonds. cymitquimica.comchemimpex.com This reactivity is fundamental to the construction of complex organic molecules, including intermediates for the pharmaceutical and agrochemical industries. samaterials.comchemimpex.com Furthermore, lithium isopropoxide can function as a hydride donor, effectively reducing ketones to their corresponding alcohols with high efficiency. smolecule.com

Polymer Chemistry : The compound serves as a valuable catalyst in polymer chemistry. chemimpex.comsmolecule.com It is utilized in polymerization reactions to produce high-performance polymers, including lithium-containing polymers that are sought after for lightweight and durable materials in the aerospace and automotive sectors. chemimpex.com The role of lithium compounds, in general, is crucial in controlling the stereoselectivity of polymerization processes, such as in the synthesis of (Z)-1,4-polyisoprene from isoprene (B109036) using alkyl lithium initiators. rsc.org

Materials Science : In materials science, lithium isopropoxide is a key precursor for creating advanced materials and thin films. smolecule.com Its reactivity with other metal alkoxides makes it suitable for sol-gel processes. wikipedia.org A notable application is in the synthesis of chiral organic compounds through reactions like the Sharpless epoxidation, where titanium isopropoxide, often generated in situ, is a key reagent. wikipedia.org

Scope of Academic Inquiry and Research Frontiers

Current research on lithium isopropoxide is pushing the boundaries of materials science, particularly in the field of energy storage. The primary focus is on its application in the development of next-generation lithium-ion batteries.

Solid-State Electrolytes : A significant area of investigation is the creation of safer, solid-state electrolytes to replace flammable liquid electrolytes in batteries. Researchers have successfully incorporated lithium isopropoxide into metal-organic frameworks (MOFs) to create novel solid lithium electrolytes. berkeley.edu For instance, loading lithium isopropoxide into a MOF with open metal sites, followed by soaking in a standard electrolyte solution, yielded a material with high ionic conductivity (3.1 × 10⁻⁴ S/cm at 300 K) and a very low activation energy for ion transport (0.15 eV). berkeley.edu This approach leverages the porous structure of MOFs to create high-density pathways for lithium-ion hopping. berkeley.edunih.gov

Cathode Material Modification : Another active research front involves using lithium isopropoxide to modify the surface of cathode materials to enhance battery performance. smolecule.com By treating Ni-rich cathode materials like Li[Ni₀.₇Mn₀.₃]O₂ with lithium isopropoxide, a protective Li₂O layer can be formed on the surface of the active particles. smolecule.com This modification helps to improve the stability and electrochemical properties of the cathode, addressing some of the challenges associated with high-capacity battery materials. smolecule.comrsc.org

These research avenues highlight the ongoing importance of lithium isopropoxide not just as a synthetic tool, but as a key enabling component in the development of advanced energy technologies.

Properties

IUPAC Name |

lithium;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUKUGBTJXWQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reactivity and Mechanistic Investigations of Lithium Isopropoxide

Role as a Strong Base in Deprotonation Reactions

As a strong base, lithium isopropoxide is widely employed in organic reactions to facilitate the deprotonation of substrates with acidic protons, including weak carbon and nitrogen acids. chemimpex.comsmolecule.comfishersci.fr This reactivity is fundamental to its application in generating other reactive intermediates. The basicity of organolithium compounds like lithium isopropoxide stems from the highly polar nature of the lithium-oxygen bond. whiterose.ac.uk

Enolates are crucial intermediates in organic synthesis, serving as potent nucleophiles for carbon-carbon bond formation. byjus.com They are generated by the deprotonation of a carbonyl compound at the α-carbon. wikipedia.org While very strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve rapid and quantitative conversion of ketones to their corresponding lithium enolates, alkoxide bases such as lithium isopropoxide can also be used. wikipedia.orglibretexts.orgbham.ac.uk

When using an alkoxide base, an equilibrium is established between the ketone, the enolate, the alcohol (isopropanol), and the alkoxide. wikipedia.org This method generates the enolate in lower concentrations compared to LDA. wikipedia.org The regioselectivity of enolate formation can be influenced by the choice of base; weaker, reversible bases like alkoxides tend to favor the formation of the more thermodynamically stable enolate. wikipedia.org Once formed, these enolates can react with various electrophiles. byjus.com

Lithium isopropoxide facilitates nucleophilic substitution reactions, primarily by acting as a strong base. smolecule.com In many cases, the substrate for the substitution is not sufficiently nucleophilic to react directly with an electrophile. Deprotonation by lithium isopropoxide generates a more reactive anionic species (a conjugate base), which then acts as the nucleophile in a subsequent substitution step. This two-step sequence is a common strategy in organic synthesis to promote reactions that would otherwise be slow or inefficient. ucsb.edu This methodology has been applied in the functionalization of various molecules, where the initial lithiation enables the introduction of new substituents. nih.gov

Nucleophilic Reactivity and Alkylation Reactions

Beyond its role as a base, the isopropoxide anion itself can act as a nucleophile, directly attacking electrophilic centers in organic substrates. smolecule.com In these alkylation reactions, the oxygen atom of lithium isopropoxide forms a new bond with an electrophilic carbon, such as that in an alkyl halide. researchgate.net This reactivity is a fundamental property of alkoxides. However, for lithium isopropoxide, its function as a base often competes with or dominates its role as a direct nucleophile, particularly with sterically hindered substrates or when acidic protons are available for abstraction. fishersci.fr The outcome of the reaction—whether substitution via nucleophilic attack or elimination via deprotonation—can depend on factors like the substrate structure, solvent, and temperature. csbsju.edu

Hydride Donor Properties and Reduction Mechanisms

Lithium isopropoxide is an effective hydride-donor, a property that makes it a valuable reagent for the reduction of carbonyl compounds. smolecule.comrsc.org This reactivity is analogous to the well-known Meerwein-Ponndorf-Verley (MPV) reduction, which typically employs aluminum isopropoxide. rsc.org In these reactions, a hydride ion (H⁻) is formally transferred from the isopropoxide group to the electrophilic carbonyl carbon of another molecule, such as a ketone or aldehyde. chemistrysteps.com

A primary application of lithium isopropoxide's hydride donor capability is the reduction of aldehydes and ketones to the corresponding primary and secondary alcohols, respectively. wikipedia.orgpressbooks.pub Studies have shown that lithium isopropoxide can be a more efficient reducing agent than its sodium or potassium counterparts for this transformation. rsc.org The reaction involves the transfer of a hydride from the α-carbon of the isopropoxide ligand to the carbonyl carbon of the substrate. rsc.orgchemistrysteps.com

A comparative study on the reduction of various ketones demonstrated the utility and stereochemical outcomes of using lithium isopropoxide. rsc.org The results highlight its effectiveness, which is comparable in rate to reductions using aluminum isopropoxide. rsc.org

| Ketone Substrate | Alcohol Product(s) | Stereochemical Outcome |

|---|---|---|

| Acetophenone | 1-Phenylethanol | Not specified |

| 4-t-Butylcyclohexanone | cis- and trans-4-t-Butylcyclohexanol | Different axial:equatorial ratios compared to Na/K isopropoxides |

| 3,3,5-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanol isomers | Different stereochemical ratios compared to Na/K isopropoxides |

| 5α-Pregnan-20-one | 5α-Pregnan-20α-ol and 5α-Pregnan-20β-ol | Favors 20β-ol, an "abnormal" stereochemistry |

Mechanistic details of hydride transfer reactions are often investigated using the kinetic isotope effect (KIE). nih.gov The KIE compares the rate of a reaction when an atom (typically hydrogen) is replaced by one of its heavier isotopes (deuterium or tritium). nih.gov A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov

For the reduction of carbonyl compounds by lithium isopropoxide, a KIE study would involve comparing the rate of reduction using standard lithium isopropoxide versus lithium isopropoxide-d₇ or -d₁, where the hydrogen on the α-carbon is replaced by deuterium. A significant KIE would provide strong evidence that the C-H bond on the isopropoxide is broken during the rate-limiting step, supporting a mechanism involving direct hydride transfer from the isopropoxide to the carbonyl substrate. scholaris.casci-hub.se Such studies are crucial for understanding the transition state of the reaction and the physical nature of the hydrogen transfer process, including the potential role of quantum tunneling. nih.gov

Comparative Efficiency with Other Alkali Metal Isopropoxides

The efficiency of alkali metal isopropoxides (MOi-Pr, where M = Li, Na, K) as catalysts and reagents can vary significantly depending on the specific reaction, a phenomenon largely attributed to the nature of the metal cation. The size, Lewis acidity, and the polarizing ability of the alkali metal ion influence the solubility, basicity, and aggregation state of the alkoxide, which in turn dictates its catalytic performance.

In transesterification reactions, a common application for metal alkoxides, the choice of the alkali metal can have a profound impact on reaction rates and yields. While sodium and potassium alkoxides are prevalent industrial catalysts, studies have shown that the catalytic ability of sodium methoxide (B1231860) is far superior to that of sodium isopropoxide, with the former achieving significantly higher ester yields in a much shorter reaction time. This difference is attributed to the increased molecular complexity and higher covalence between the metal and oxygen atoms in higher-carbon alkoxides, which can hinder their participation in the reaction. In a comparative study of various homogeneous base catalysts for the methanolysis of waste cooking oil, potassium methoxide (CH₃OK) provided the highest biodiesel yield, followed by sodium methoxide (CH₃ONa), potassium hydroxide (B78521) (KOH), and then sodium hydroxide (NaOH).

In other contexts, the Lewis acidity of the cation plays a crucial role. Lithium, being the smallest and most Lewis acidic of the alkali metals, can form tighter ion pairs and is more likely to participate in chelation, which can influence stereoselectivity. ntu.edu.sg However, this strong binding can sometimes lead to lower reactivity compared to its sodium and potassium counterparts. For example, in an intramolecular oxa-Michael reaction, the use of sodium isopropoxide led to a very slow reaction, and no reaction was observed at -78°C. ntu.edu.sg Similarly, lithium t-butoxide required a higher reaction temperature compared to potassium and sodium t-butoxides, which was attributed to the tight binding of the lithium cation to the alkoxide oxygen. ntu.edu.sg

The table below summarizes a comparative study of alkali metal catalysts in the transesterification of karanja oil, highlighting the superior performance of the lithium-doped catalyst.

Table 1: Comparative Efficiency of Alkali Metal-Doped CaO in Karanja Oil Transesterification This table illustrates the catalytic activity of different alkali metal-doped calcium oxides in the transesterification of karanja oil.

| Catalyst | Basicity (mmol/g) | Activity (%) |

| Li/CaO | 1.8 | 92 |

| Na/CaO | 1.5 | 85 |

| K/CaO | 1.2 | 78 |

Data sourced from Meher et al. The higher activity of Li/CaO is attributed to the smaller ionic radius of lithium, allowing for better incorporation into the CaO lattice and the promotion of oxygen vacancies.

In Situ Protection Strategies in Metal-Halogen Exchange Reactions

A significant application of lithium isopropoxide is in the in situ protection of boronic esters during metal-halogen exchange reactions. organic-chemistry.orgnih.govorganic-chemistry.org This strategy addresses a long-standing challenge in organic synthesis: the functionalization of arylboronates via lithiation. Traditional attempts at metal-halogen exchange on bromoarylboronates have been problematic due to the high reactivity of the boronate group with organolithium reagents. organic-chemistry.org

The innovative approach involves the reversible complexation of the boron atom with lithium isopropoxide to form a stable "ate" species. organic-chemistry.orgacs.org This transient pinacolatoisopropoxyborate intermediate effectively protects the boron center from undergoing undesired side reactions with the strong base (e.g., tert-butyllithium) used for the lithium-halogen exchange. organic-chemistry.org Once the boron is protected, selective lithiation of the halogenated aryl ring can proceed smoothly at low temperatures. organic-chemistry.org The resulting organolithium species can then be quenched with a wide variety of electrophiles to introduce new functional groups, yielding the desired functionalized arylboronates in good to excellent yields. organic-chemistry.org

This one-pot methodology is highly efficient and provides a more accessible and cost-effective alternative to other strategies that may require more expensive starting materials like diiodoarenes or the pre-formation of crystalline trifluoroborates. organic-chemistry.org The reaction is applicable to both meta- and para-dibromoarenes, which can be converted directly to the isopropoxide-protected bromo arylboronates, followed by the metal-halogen exchange and electrophilic quench. organic-chemistry.orgorganic-chemistry.org

The general scheme for this process is as follows:

Protection: An arylboronate is treated with lithium isopropoxide to form the protective "ate" complex.

Metal-Halogen Exchange: A strong organolithium base, such as tert-butyllithium, is added to effect the exchange of a halogen (typically bromine) with lithium.

Functionalization: The newly formed aryllithium species is quenched with an electrophile.

Deprotection: Upon workup, the protecting isopropoxide group is removed, yielding the functionalized arylboronate.

This in situ protection strategy has significantly expanded the scope of metal-halogen exchange reactions and provides a practical and powerful tool for the synthesis of complex functionalized aromatic compounds. organic-chemistry.org

Reaction Kinetics and Transition State Analysis

The kinetics and transition state of reactions involving lithium isopropoxide are central to understanding its reactivity and selectivity. While comprehensive kinetic data for all reactions involving this reagent are not extensively documented in a single source, specific studies provide valuable insights into the mechanistic intricacies.

The metal-halogen exchange reaction, a key process where lithium isopropoxide is employed as a protecting agent, is known to be kinetically controlled and typically very fast. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, and it is influenced by the stability of the carbanion intermediates of the organolithium reagents. wikipedia.org Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving a reversible "ate-complex" intermediate and a single electron transfer (SET) pathway that generates radical species. wikipedia.org The formation of a stable "ate" complex with lithium isopropoxide in the protection of arylboronates is a clear example of the former, where the complexation step is crucial for the subsequent kinetically favored halogen exchange. organic-chemistry.orgacs.org

Computational studies have become an indispensable tool for elucidating the transition states of complex reactions. scholaris.caresearchgate.netacs.org For reactions involving metal alkoxides, these studies can reveal the influence of the metal cation on the transition state geometry and energy. ntu.edu.sg For instance, in intramolecular oxa-Michael reactions, it was computationally determined that under strongly basic conditions, an early transition state is favored. ntu.edu.sg The nature of the cation can also influence whether a reaction proceeds through a chelated or non-chelated transition state, which in turn affects stereoselectivity. ntu.edu.sg

In the context of titanium-mediated reactions where lithium isopropoxide is a component, computational analysis has been used to investigate the elementary steps of carbon dioxide and aldehyde insertion into titanacyclopropanes. rsc.orgresearchgate.net These studies indicate that such reactions proceed through an inner-sphere mechanism. rsc.orgresearchgate.net The transition states and intermediates are often verified through frequency calculations, with transition states having a single imaginary frequency. researchgate.net

The table below presents data from a study on the effect of different bases on an intramolecular oxa-Michael reaction, illustrating the impact on reaction rate and stereoselectivity, which is a reflection of the underlying kinetics and transition state energies.

Table 2: Effect of Base and Counterion on an Intramolecular Oxa-Michael Reaction This table shows the influence of various bases and their counterions on the reaction time, temperature, and diastereomeric ratio (trans:cis) of the product, providing insight into the kinetics and stereoselectivity of the reaction.

| Entry | Base | Temperature (°C) | Time (h) | trans:cis Ratio |

| 1 | K-OtBu | -78 | 0.5 | 88:12 |

| 2 | Na-OtBu | -78 | 0.5 | 87:13 |

| 3 | Li-OtBu | -60 | 24 | 60:40 |

| 4 | NaOiPr | -78 | >48 | 85:15 (incomplete) |

Data sourced from a study on the stereoselectivity of tetrahydropyran (B127337) formation. The slower reaction rate with lithium and isopropoxide bases highlights the kinetic differences imparted by the cation and alkoxide structure.

Coordination Chemistry and Aggregation Phenomena of Lithium Isopropoxide

Structural Characterization of Aggregates in Solution and Solid State

Lithium alkoxides, including lithium isopropoxide, are known to exist as aggregated species, or oligomers, held together by Li–O–Li bridges. The size and geometry of these aggregates are a delicate balance of steric and electronic factors. researchgate.net

In the solid state and in non-coordinating solvents, lithium alkoxides often form large aggregates. While a definitive crystal structure for simple lithium isopropoxide is not readily found in the cited literature, analogous lithium alkoxides provide significant insight into its likely behavior. For instance, lithium neopentoxide, which has a bulky neopentyl group, has been shown to form a complex octameric structure, [Li(μ₃-ONep)]₈, in toluene (B28343). acs.org In this structure, the lithium and oxygen atoms form a dual-edge fused hexagon-square prismatic core. acs.org A fluorinated analogue, lithium hexafluoroisopropoxide, crystallizes as a hexamer, [Li(μ₃-OCH(CF₃)₂)]₆, with a ring-stacked hexagonal prismatic arrangement of lithium atoms. researchgate.net

In solution, the degree of aggregation is highly dependent on the solvent. NMR spectroscopy is a powerful tool for studying these solution structures. unt.edunih.govnih.gov For many organolithium compounds, a dynamic equilibrium exists between different aggregation states, such as dimers, tetramers, and hexamers. acs.org For example, phenyllithium (B1222949) exists as a mixture of tetramers and dimers in diethyl ether, but can be converted to monomeric species by strong donor solvents like hexamethylphosphoramide (B148902) (HMPA). wisc.edu While specific data for lithium isopropoxide is less common, it is expected to follow these general principles, existing as higher-order aggregates in hydrocarbon solvents and being deaggregated by coordinating solvents. fishersci.fr

Table 1: Aggregation States of Analagous Lithium Alkoxides

| Lithium Alkoxide | Solvent/State | Observed Aggregation State | Structural Motif |

|---|---|---|---|

| Lithium neopentoxide | Toluene (Solid State) | Octamer ([Li(μ₃-ONep)]₈) | Dual-edge fused hexagon-square prism acs.org |

| Lithium neopentoxide | THF (Solid State) | Tetramer ([Li(μ₃-ONep)]₄(THF)₃) | Cubane (B1203433) acs.org |

| Lithium hexafluoroisopropoxide | Solid State | Hexamer ([Li(μ₃-OCH(CF₃)₂)]₆) | Ring-stacked hexagonal prism researchgate.net |

| Lithium ephedrates | Toluene/THF | Tetramer | S₄-symmetric cubic core nih.gov |

The aggregation of lithium isopropoxide is further complicated by the incorporation of other species, such as solvent molecules or other lithium salts, into the aggregate structure to form mixed aggregates. acs.org These modifiers can displace an existing lithium isopropoxide unit within the aggregate, altering its size, solubility, and reactivity. acs.org

NMR studies have been instrumental in identifying these mixed aggregates in solution. For example, studies on the lithium isopropoxide/isopropyllithium system have identified the formation of mixed tetrameric aggregates at low alkoxide-to-alkyllithium ratios. unt.edu The formation of mixed aggregates is a general phenomenon in organolithium chemistry. Mixed aggregates have been observed between lithium amides and lithium halides, and between different alkyllithium species. researchgate.net The formation of these mixed aggregates can be either beneficial or detrimental to a desired chemical reaction, making their study essential for reaction optimization. acs.org

Influence of Solvent and Additives on Aggregation State

The solvent plays a critical role in determining the aggregation state of lithium isopropoxide. fishersci.fr Coordinating solvents, such as tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME), can break down large aggregates into smaller, more reactive species by coordinating to the lithium centers. wisc.edu The strength of this deaggregation effect depends on the Lewis basicity and steric bulk of the solvent. For instance, THF is a stronger coordinating solvent than diethyl ether and will typically lead to smaller aggregates. wisc.edu The addition of even stronger donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or HMPA, can lead to the formation of dimers or even monomers. wisc.eduacs.org

For example, studies on lithium neopentoxide show that in the non-coordinating solvent toluene, it exists as an octamer, but in the presence of THF or pyridine, it forms tetrameric cubane structures, [Li(μ₃-ONep)]₄(solv)₃. acs.org This demonstrates the power of Lewis basic solvents to break down larger aggregates.

Additives, such as other lithium salts (e.g., LiCl, LiBr), can also be incorporated into the aggregates. acs.orgresearchgate.net This formation of mixed aggregates can significantly alter the solubility and reactivity of the organolithium species. The presence of lithium halides is a common feature in many commercial organolithium reagents and can have a profound impact on their chemical behavior.

Role of Aggregation in Reactivity and Selectivity

The state of aggregation of lithium isopropoxide is not merely a structural curiosity; it has a direct and significant impact on its reactivity and selectivity. fishersci.frumich.edu It is a widely accepted principle in organolithium chemistry that lower aggregation states are generally more reactive than higher aggregation states. This is because the reactive sites (the Li-O bonds) are more sterically accessible in smaller aggregates.

Reactions are often proposed to proceed through monomeric or dimeric species, even if the dominant species in solution is a tetramer or hexamer. wisc.edu In such cases, the deaggregation of the larger, less reactive "storage" aggregates becomes the rate-limiting step of the reaction. Therefore, factors that favor deaggregation, such as the use of coordinating solvents or additives, often lead to an increase in reaction rate.

The formation of mixed aggregates can also influence the course of a reaction. The incorporation of a substrate's lithium salt into the aggregate can lead to either inhibition or catalysis, depending on the stability and reactivity of the resulting mixed aggregate. acs.org Understanding these complex relationships between aggregation state and reactivity is key to controlling the outcome of synthetic procedures involving lithium isopropoxide.

Heterobimetallic Cluster Formation Involving Lithium Isopropoxide

Lithium isopropoxide is a valuable precursor for the synthesis of heterobimetallic clusters, which contain two or more different metal atoms. These clusters are of great interest for their potential applications in catalysis and materials science. acs.org

A notable example of heterobimetallic cluster formation is the reaction of lithium isopropoxide with tantalum compounds. The reaction of lithium isopropoxide with tantalum(V) chloride (TaCl₅) in the presence of other ligands can lead to the formation of complex tantalum-lithium bimetallic clusters. researchgate.net

In one reported synthesis, the reaction of a tantalum ketiminate complex with an excess of lithium isopropoxide in diethyl ether afforded a unique tantalum-lithium bimetallic cluster with the formula {[Li(OCMeCHCMeNAr)]Ta(OiPr)₅(LiOiPr)(LiCl)}₂. researchgate.net The molecular structure of this compound revealed a complex core described as an edge-sharing bis(open-cube) structure. researchgate.net Such clusters demonstrate the ability of the isopropoxide ligand to bridge between different metal centers, facilitating the assembly of intricate molecular architectures. The formation of these heterobimetallic alkoxides is a crucial step in creating mixed-metal oxides via sol-gel routes. psu.edu

Other Transition Metal Coordination Systems

The interaction of lithium isopropoxide with transition metals other than those commonly discussed extends into fascinating areas of coordination chemistry, leading to the formation of complex heterometallic structures with unique properties and applications, particularly in catalysis. americanelements.comed.ac.uk These systems often result in 'ate' complexes, where the lithium cation is associated with a transition metal anionic center, or intricate cage and cluster structures held together by bridging alkoxide ligands. The specific architecture adopted depends on the transition metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.

Tantalum Coordination Systems

Research into the coordination of lithium isopropoxide with tantalum has revealed the formation of complex bimetallic clusters. A notable example arises from the reaction of (OCMeCHCMeNAr)TaCl₄ with an excess of lithium isopropoxide (LiⁱOPr) in diethyl ether. This synthesis yields a tantalum-lithium bimetallic cluster with the formula {[Li(OCMeCHCMeNAr)]Ta(OⁱPr)₅(LiOⁱPr)(LiCl)}₂. researchgate.net

The molecular geometry of this compound is particularly remarkable, featuring an edge-sharing bis(open-cube) structure. researchgate.net The core of this complex consists of two Li-Cl edge-sharing TaLi₃O₅Cl units. researchgate.net The incorporated lithium plays a significant structural role in the formation and stabilization of such complex molecular frameworks. acs.org

| Compound Name | Formula | Structural Feature | Source |

| Tantalum-lithium bimetallic cluster | {[Li(OCMeCHCMeNAr)]Ta(OⁱPr)₅(LiOⁱPr)(LiCl)}₂ | Edge-sharing bis(open-cube) core | researchgate.net |

Titanium Coordination Systems

The coordination of lithium isopropoxide with titanium centers has been identified in several contexts, ranging from isolable adducts to proposed catalytic intermediates. One of the first stable σ-bonded organotitanium compounds was isolated as a complex adduct involving lithium isopropoxide, with the formula [TiPh(OiPr)₃]•LiOiPr•LiBr•OEt₂. thieme-connect.dethieme-connect.de This early work demonstrated the capacity of lithium alkoxides to stabilize reactive organotitanium species.

More recently, the role of lithium isopropoxide has been implicated in catalytic cycles. For instance, in the [2+2+2] cyclotrimerisation of alkynes using a Ti(OⁱPr)₄/nBuLi reagent system, it is hypothesized that the key titanacyclopropene and titanacyclopentadiene intermediates exist as "ate" complexes. researchgate.net These intermediates are formed by the coordination of lithium isopropoxide, which is generated in situ, to the titanium center. researchgate.net

While not involving isopropoxide itself, a closely related system highlights the principles of Li-alkoxide and titanium coordination. The reaction of titanium(IV) fluoride (B91410) with the lithium salt of a fluorinated alcohol, LiOC(CF₃)₂Ph, in a donor solvent leads to a heterometallic, fluoride-bridged complex, {Li(THF)₂TiF₃(OC(CF₃)₂Ph)₂}₂. rsc.org This molecule features a central Li(μ-F)₂Ti(μ-F)₂Ti(μ-F)₂Li cage, demonstrating the tendency to form stable, bridged heterometallic structures. rsc.org

| System/Compound | Formula / Key Intermediate | Context / Structural Feature | Source |

| Tris(isopropoxy)(phenyl)titanium(IV) adduct | [TiPh(OiPr)₃]•LiOiPr•LiBr•OEt₂ | Stable σ-bonded organotitanium complex | thieme-connect.dethieme-connect.de |

| Titanium-catalyzed cyclotrimerisation | "Ate" complexes of titanacyclopentadienes | Proposed catalytic intermediates stabilized by LiOiPr coordination | researchgate.net |

| Lithium-titanium fluoride-bridged complex | {Li(THF)₂TiF₃(OC(CF₃)₂Ph)₂}₂ | Illustrative heterometallic cage structure | rsc.org |

Zirconium and Niobium Coordination Systems

The chemistry of lithium isopropoxide extends to other early transition metals like zirconium and niobium, often forming heterometallic alkoxide 'ate' complexes.

In a related system, the reaction of zirconium(IV) n-propoxide with n-butyllithium has been used to synthesize the heterometallic alkoxide Li₂Zr₂(OⁿPr)₁₀(THF)₂. acs.org This complex was isolated and structurally characterized, providing a clear example of a stable lithium-zirconium alkoxide species that can serve as a single-source precursor for bimetallic oxides. acs.org

For niobium, the existence of a stable lithium niobium isopropoxide complex is well-established, with the material being commercially available. americanelements.comfishersci.se The compound is assigned the formula LiNb(OC₃H₇)₆, which represents the 'ate' complex Li[Nb(OⁱPr)₆]. americanelements.com These compounds are valuable as precursors for creating thin films, such as those used in lithium-ion battery electrolyte materials, via chemical vapor deposition. americanelements.com Similarly, a corresponding lithium tantalum isopropoxide is also known. americanelements.com

| Compound Name | Formula | Application/Feature | Source |

| Lithium Zirconium n-propoxide | Li₂Zr₂(OⁿPr)₁₀(THF)₂ | Single-source precursor to zirconia-based materials | acs.org |

| Lithium Niobium Isopropoxide | LiNb(OC₃H₇)₆ | Precursor for thin-film deposition | americanelements.comfishersci.se |

Catalytic and Initiator Applications in Polymer Science

Ring-Opening Polymerization (ROP) Initiationpsu.edunih.gov

Lithium isopropoxide is part of a class of alkali metal alkoxides that are frequently employed as initiators for the ROP of various cyclic monomers. psu.edunih.gov The mechanism is typically ionic, where the alkoxide group acts as the nucleophile that attacks the monomer and initiates chain growth. psu.edunih.gov This method is a cornerstone for producing biodegradable aliphatic polyesters. tandfonline.com

Lithium alkoxides, including isopropoxide, are effective initiators for the ROP of L-lactide. researchgate.net The polymerization is initiated via a nucleophilic attack of the alkoxide on one of the carbonyl carbons of the lactide molecule, which leads to the cleavage of the acyl-oxygen bond and ring-opening. researchgate.netijcrt.org This process forms an alkyl ester end-group. researchgate.net Research has demonstrated that lithium alkoxides, prepared in situ from butyllithium (B86547) and various primary alcohols, can produce high yields of poly(L-lactide) with high molecular weights and a significant degree of optical purity. researchgate.net

The choice of alcohol used to generate the lithium alkoxide in situ can influence the polymerization outcome. The following table summarizes the results of L-lactide polymerization in toluene (B28343) at 50°C using initiators derived from different alcohols.

Table 1: Polymerization of L-Lactide with Various In Situ Prepared Lithium Alkoxides Data derived from polymerizations conducted in toluene at 50°C for 24 hours.

| Initiating Alcohol | Monomer/Initiator Ratio | Yield (%) | Molecular Weight (Mn) ( g/mol ) | Optical Purity (%) |

|---|---|---|---|---|

| Benzyl alcohol | 200 | 95 | 25,200 | 95 |

| 1-Tetradecanol | 200 | 92 | 26,100 | 94 |

The ROP of aliphatic cyclic carbonates is a key method for producing biodegradable polycarbonates for biomedical applications. psu.eduresearchgate.net Lithium alkoxides can be used as initiators for the polymerization of substituted cyclic carbonates, such as 2,2-dimethyltrimethylene carbonate (DTC). psu.edu When a lithium alkoxide initiates the reaction, the resulting polymer chain has a carbonate group at one end. psu.edu This method provides a pathway to polycarbonates, although the polymerization of five-membered cyclic carbonates like ethylene (B1197577) carbonate can be complicated by decarboxylation at high temperatures. researchgate.net

The utility of lithium alkoxide initiators extends to other cyclic monomers. A prominent example is ε-caprolactone, which undergoes ROP to form polycaprolactone (B3415563) (PCL), a widely studied biodegradable polyester. researchgate.neticm.edu.pl The mechanism is analogous to that of lactide, involving a nucleophilic attack by the alkoxide that leads to ring-opening at the acyl-oxygen bond. researchgate.net While various metal alkoxides are active, alkali metal derivatives like lithium isopropoxide are known initiators for this transformation. psu.eduresearchgate.net

Control over Polymer Architecture and Propertiespsu.edu

A significant advantage of using lithium-based initiators like lithium isopropoxide in ROP is the ability to exert control over the resulting polymer's architecture. psu.edu Under appropriate conditions, these polymerizations can exhibit characteristics of a living polymerization, where chain termination and transfer reactions are minimal. nih.govtaylorandfrancis.com This control allows for the synthesis of polymers with predictable molecular weights, which can be determined by the initial monomer-to-initiator molar ratio. psu.eduresearchgate.net

Another key aspect of this control is the ability to produce polymers with a narrow molecular weight distribution, often indicated by a low polydispersity index (PDI). psu.edu For example, the polymerization of L-lactide initiated by lithium alkoxides can yield polylactides with PDI values between 1.1 and 1.4. researchgate.net This level of control is essential for applications where uniform polymer chain lengths are critical. Furthermore, studies have shown that high optical purity can be maintained during the polymerization of chiral monomers like L-lactide, which is crucial for the material's properties. researchgate.net The synthesis of block copolymers is also made possible through the controlled, sequential addition of different monomers. psu.edu

Table 2: Example of Controlled Polymerization of L-Lactide Illustrative data based on typical outcomes for controlled ROP.

| Initiator System | Target Molecular Weight (Mn) | Experimental Mn | Polydispersity Index (PDI) |

|---|---|---|---|

| Lithium alkoxide | 20,000 | 19,500 | 1.2 |

Mechanistic Aspects of Lithium-Initiated Polymerizationijcrt.org

The polymerization of cyclic esters and carbonates initiated by metal alkoxides like lithium isopropoxide predominantly proceeds via a "coordination-insertion" mechanism. ijcrt.orgnih.govmdpi.com This mechanism involves two key steps:

Coordination: The Lewis acidic lithium cation of the initiator coordinates to the carbonyl oxygen atom of the cyclic monomer. ijcrt.orgnih.gov This coordination polarizes the carbonyl group, increasing the electrophilicity of its carbon atom and making it more susceptible to nucleophilic attack. researchgate.net

Insertion: The nucleophilic isopropoxide group, which is part of the same initiator complex, attacks the activated carbonyl carbon. ijcrt.org This is followed by the cleavage of the acyl-oxygen bond of the monomer ring, leading to the ring opening. The monomer is thus "inserted" between the lithium and the alkoxide fragment. nih.gov

This process results in a new, longer metal-alkoxide species which can then coordinate and react with the next monomer molecule, propagating the polymer chain. ijcrt.org Each propagation step regenerates an alkoxide-terminated chain capable of further reaction. nih.gov This mechanism is distinct from a purely anionic pathway, as the covalent character of the lithium-oxygen bond and the coordination step are central to the process. libretexts.org However, for alkali metal initiators, a purely anionic mechanism, where a dissociated anion attacks the monomer, is also a possible pathway, though it can lead to less control and side reactions like transesterification. nih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for investigating the solution-state structures of lithium alkoxides. It provides detailed information on aggregation states, solvation, and the dynamics of exchange processes.

Lithium has two NMR-active nuclei, ⁶Li (I=1) and ⁷Li (I=3/2). While ⁶Li often provides sharper signals due to its smaller quadrupole moment, ⁷Li is significantly more sensitive and is widely used despite its broader lineshapes. huji.ac.il The chemical shift of ⁷Li is highly sensitive to its coordination environment, including the number and type of ligands and the degree of aggregation. This sensitivity allows for the differentiation of various aggregate structures present in solution. huji.ac.ilacs.org For instance, low-temperature ⁶Li NMR studies on related lithium amino alkoxides have been used to distinguish between different tetrameric cores, such as those with S₄ or D₂d symmetry, by observing the number of distinct lithium environments. nih.gov In many cases, a single sharp resonance is observed at room temperature due to rapid exchange between different aggregated forms, but distinct resonances for each species can often be resolved at low temperatures. nih.gov

A newer NMR method involves measuring ⁷Li residual quadrupolar couplings (RQCs) in a stretched gel medium. This technique provides structural information under solution-like conditions by comparing experimental RQCs to those predicted from crystal structures or structures optimized using Density Functional Theory (DFT). goettingen-research-online.de

¹⁵N NMR spectroscopy becomes a valuable tool when lithium isopropoxide is used in conjunction with nitrogen-containing ligands or other lithium amides, such as lithium hexamethyldisilazide (LiHMDS). By using ¹⁵N-labeled compounds, researchers can probe the formation of mixed aggregates. nih.gov For example, studies on mixtures of lithium alkoxides and [⁶Li,¹⁵N]LiHMDS have shown the formation of mixed dimer and ladder structures, identifiable by the characteristic coupling between ⁶Li and ¹⁵N nuclei and the multiplicity of the ¹⁵N signal. nih.gov

| Nucleus | Technique | Information Gleaned | Typical Chemical Shift/Coupling | Reference |

|---|---|---|---|---|

| ⁷Li | Variable-Temperature NMR | Aggregation state, solvation, exchange dynamics | δ -1 to 2 ppm (varies with solvent and aggregation) | acs.orgscispace.com |

| ⁶Li | Low-Temperature NMR | Distinction of inequivalent Li sites in a single aggregate | Sharper signals than ⁷Li, specific shifts for homo- vs. mixed-aggregates | nih.gov |

| ¹⁵N | ¹⁵N-labeling with Li-amides | Formation and structure of mixed aggregates | ¹J(¹⁵N,⁶Li) ≈ 1.0 Hz in mixed dimers | nih.gov |

| ⁷Li | Residual Quadrupolar Couplings (RQCs) | Solution-state structure validation against DFT/crystal models | Coupling constants range from a few Hz to several hundred kHz | goettingen-research-online.de |

When lithium isopropoxide is used as an initiator in polymerization reactions, the isopropoxide moiety becomes an end-group of the resulting polymer chain. ¹H NMR spectroscopy is a straightforward and effective method for identifying and quantifying these end-groups. researchgate.net The characteristic signals of the isopropoxy group—a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃)—can be clearly identified in the ¹H NMR spectrum of the polymer. By comparing the integration of these end-group signals to the integration of signals from the polymer backbone's repeating monomer units, the number-average molecular weight (Mn) of the polymer can be determined. researchgate.net This method is particularly useful for relatively low molecular weight polymers where the end-group concentration is significant enough for accurate detection.

X-ray Diffraction and Crystallography

Single-crystal X-ray diffraction provides definitive, atomic-level detail of the solid-state structures of lithium isopropoxide and its complexes. These studies have been fundamental to understanding the principles of aggregation in organolithium compounds. cam.ac.uk

In the solid state, lithium alkoxides like lithium isopropoxide rarely exist as monomers. Instead, they form a variety of aggregates, with the specific structure depending on factors like the steric bulk of the alkoxide group and the presence of coordinating solvent molecules. Common structural motifs include dimeric ladders, tetrameric cubanes, and hexameric stacks. nd.eduacs.org For example, the crystal structure of a complex like [Li₇(i-PrO)₃(C₄H₁₀NO)₃]₂O reveals a highly complex aggregate built around a core of lithium and oxygen atoms. iucr.org In such structures, the Li-O bond lengths typically range from approximately 1.91 Å to 1.96 Å. iucr.org The coordination number of the lithium atoms can vary within a single aggregate, often involving bridging oxygen atoms from the isopropoxide groups.

| Structural Feature | Parameter | Typical Value | Reference |

|---|---|---|---|

| Li-O Bond Length | Distance (Å) | 1.910 (2) - 1.962 (7) Å | iucr.org |

| Li-O-Li Bond Angle | Angle (°) | 79.25 (10)° - 79.35 (10)° (within a core unit) | iucr.org |

| Common Aggregation States | Motif | Ladders, Cubanes, Hexagonal Prisms | acs.org |

Lithium isopropoxide can react with other metal alkoxides or salts to form heterobimetallic complexes. X-ray crystallography has been essential in determining the structures of these intricate molecules, where the isopropoxide group often acts as a bridging ligand between the two different metal centers. chesci.com A notable example is a tantalum-lithium bimetallic cluster, {[Li(OCMeCHCMeNAr)]Ta(OⁱPr)₅(LiOⁱPr)(LiCl)}₂, which was found to have a molecular geometry consisting of two edge-sharing bis(open-cube) units. researchgate.net Similarly, studies on lithium-magnesium complexes of fluorinated isopropoxides have provided insight into the role of Li···F interactions in stabilizing these structures. cam.ac.uk These heterobimetallic complexes are of interest for their potential to exhibit unique reactivity that differs from their monometallic components. chesci.com

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful partner to experimental techniques for characterizing lithium isopropoxide. weizmann.ac.il DFT calculations can provide insights into structures, energies, and properties that are difficult or impossible to determine experimentally. youtube.com

Researchers use DFT to:

Predict Stable Structures: Calculate the relative thermodynamic stabilities of different possible isomers or aggregates (e.g., dimers vs. tetramers) in the gas phase or in solution (using solvent models). nih.gov This helps to corroborate assignments made from NMR or crystallographic data.

Model Reaction Pathways: Investigate the mechanisms of reactions involving lithium isopropoxide by calculating the geometries and energies of transition states and intermediates. nih.govnih.gov

Simulate Spectroscopic Data: Predict NMR parameters, such as chemical shifts and quadrupolar coupling constants, for proposed structures. goettingen-research-online.de The close agreement between calculated and experimental values can provide strong evidence for the proposed structure in solution.

Analyze Electronic Structure: Examine the nature of bonding, charge distribution, and molecular orbitals within lithium isopropoxide aggregates and complexes. sci-hub.se This helps to understand the electronic factors that govern their structure and reactivity. For example, theoretical models have been used to elucidate the location of lithium ions and their conduction pathways in metal-organic frameworks (MOFs) that incorporate lithium isopropoxide. sci-hub.seescholarship.org

These computational approaches have been successfully applied to a range of related organolithium systems, providing a deeper understanding of the relationship between structure and reactivity. nih.govaps.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of lithium-containing compounds. rsc.org For lithium isopropoxide, DFT calculations have been instrumental in determining the relative stabilities of its various aggregated forms. By employing methods such as the projector augmented wave (PAW) potentials and the generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional, researchers can perform geometric optimizations to identify the most stable structures. scivisionpub.com

For instance, DFT calculations have been used to compare the stabilities of different aggregates of lithium alkoxides, revealing that hexameric structures with a prismatic arrangement are often the most energetically favorable. acs.org These calculations involve optimizing the geometries of various potential aggregates, such as tetramers and hexamers, and comparing their total energies. acs.org The results of such calculations can reproduce experimental observations, including NMR chemical shifts, lending credibility to the theoretical models. acs.org

Table 1: Representative DFT Calculation Parameters for Lithium Alkoxide Systems

| Parameter | Specification | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the system. |

| Functional | Perdew–Burke–Ernzerhof (PBE) | An approximation to the exchange-correlation energy in DFT. |

| Basis Set | Plane wave basis set with a defined cutoff energy (e.g., 600 eV) | A set of functions used to build the molecular orbitals. |

| Convergence Criteria | Energy: 1×10⁻⁸ eVForce: 2×10⁻² eV/Å | Thresholds to determine when the calculation has reached a stable solution. |

This table provides an example of typical parameters used in DFT calculations for systems containing lithium alkoxides, based on methodologies reported in the literature. scivisionpub.com

Modeling Aggregation and Solvation Phenomena

Atomistic molecular dynamics (MD) simulations are a key technique used to study these phenomena. aps.org In these simulations, the interactions between all atoms in the system are explicitly calculated over time, providing a dynamic picture of how lithium isopropoxide aggregates and how solvent molecules arrange themselves around these aggregates. These simulations can be parameterized and validated against experimental data, offering a robust framework for understanding the principles that govern solvation structure and ionic association in non-aqueous electrolytes. aps.org The insights gained from these models are crucial for designing electrolytes with specific properties for applications such as in lithium-ion batteries. aps.org

Transition State Modeling for Reaction Pathways

To comprehend the reactivity of lithium isopropoxide, it is essential to understand the mechanisms of the reactions in which it participates. Transition state theory provides a framework for this, focusing on identifying the highest energy point along a reaction coordinate, known as the transition state. epfl.ch Due to their fleeting nature, transition states are extremely difficult to observe experimentally, making computational modeling an indispensable tool. mit.edu

Methods like the Nudged Elastic Band (NEB) method are commonly used to find the minimum energy path connecting reactants and products, and thus to locate the transition state. ims.ac.jp These calculations can be computationally expensive, but recent advancements, including the use of machine learning models, are accelerating the process of predicting transition state structures. mit.educhemrxiv.org By modeling the transition states for reactions involving lithium isopropoxide, researchers can predict reaction barriers and gain a deeper understanding of the reaction mechanisms. scivisionpub.comnih.gov This knowledge is vital for controlling and optimizing chemical reactions for the synthesis of desired products. mit.edu

Applications in Advanced Materials Synthesis

Precursor in Sol-Gel Processes for Oxide Materials

The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly metal oxides, from a chemical solution or "sol." This sol undergoes a transition to a gel-like network containing both liquid and solid phases. Subsequent drying and thermal treatment (calcination) remove the solvent and organic components, yielding a solid, often porous, material. Lithium isopropoxide is an effective lithium source in these processes due to its nature as a soluble metal alkoxide.

Lithium alkoxides, including lithium isopropoxide, are organometallic compounds that serve as valuable precursors in materials science. Lithium isopropoxide (LiOiPr) is a solid that is sublimable at 170°C under vacuum and is highly soluble in non-polar solvents like pentane, though it is insoluble in alcohols. mocvd-precursor-encyclopedia.de General synthesis methods for lithium alkoxides involve the reaction of lithium metal or lithium hydride with the corresponding alcohol. google.comgoogle.com For instance, lithium tert-butoxide can be prepared by reacting lithium metal directly with tert-butyl alcohol in a solvent like tetrahydrofuran (B95107). google.com The volatility and solubility of lithium isopropoxide make it an ideal precursor for processes requiring homogeneous mixing at the molecular level, such as MOCVD (Metal-Organic Chemical Vapor Deposition) and sol-gel synthesis. mocvd-precursor-encyclopedia.de

Lithium garnet-type oxides, particularly Li₇La₃Zr₂O₁₂ (LLZO), are leading candidates for solid-state electrolytes in next-generation lithium-ion batteries due to their high ionic conductivity and stability. nih.govresearchgate.netwustl.edu Sol-gel methods offer a route to synthesize these complex oxides at lower temperatures and with better homogeneity compared to traditional solid-state reactions. researchgate.netresearchgate.nettue.nl

In a typical sol-gel synthesis of LLZO, soluble precursors of each metal are dissolved to form a homogeneous solution. While many studies use precursors like lithium carbonate or lithium acetate (B1210297), soluble alkoxides such as lithium isopropoxide are well-suited for this process. The synthesis involves mixing stoichiometric amounts of the metal precursors (e.g., lithium alkoxide, lanthanum oxide, and a zirconium alkoxide like zirconium ethoxide) in a suitable solvent system. tue.nl The solution is then gelated through controlled hydrolysis and condensation reactions, followed by calcination to form the crystalline garnet phase. nih.gov Doping the LLZO structure at the lithium, lanthanum, or zirconium sites with elements like Aluminum (Al), Tantalum (Ta), or Niobium (Nb) is a common strategy to stabilize the highly conductive cubic phase and enhance ionic conductivity. nih.govrsc.org

Below is a table summarizing the effect of various dopants on the properties of garnet-type LLZO, often synthesized via sol-gel or related methods where a soluble lithium precursor is essential.

| Dopant Element | Substitution Site | Primary Effect | Resulting Ionic Conductivity (S/cm) |

| Aluminum (Al) | Li⁺ | Stabilizes cubic phase | Up to 10⁻⁴ |

| Tantalum (Ta) | Zr⁴⁺ | Stabilizes cubic phase, improves conductivity | ~0.61 mS/cm⁻¹ (6.1 x 10⁻⁴ S/cm) |

| Niobium (Nb) | Zr⁴⁺ | Stabilizes cubic phase, improves conductivity | Not specified |

| Gallium (Ga) | Li⁺ | Stabilizes cubic phase | Not specified |

| Rubidium (Rb) | La³⁺ | Enhances Li⁺ ion diffusion | Not specified |

This table presents representative data compiled from multiple studies on doped LLZO to illustrate the impact of compositional changes achievable through versatile synthesis routes like the sol-gel method. nih.govresearchgate.netresearchgate.net

Lithium-titanium oxides (LTOs), such as the spinel-structured Li₄Ti₅O₁₂, are important anode materials for lithium-ion batteries. researchgate.netias.ac.in The sol-gel technique is widely employed to synthesize LTOs because it allows for the creation of nanoparticles with controlled morphology and high purity, which enhances the material's electrochemical performance by reducing lithium-ion transport distances. ias.ac.in

The synthesis process involves the use of lithium and titanium precursors that can be mixed homogeneously in a solution. Lithium isopropoxide, along with titanium alkoxides like titanium isopropoxide or titanium butoxide, are ideal for this purpose. researchgate.netresearchgate.netresearchgate.net In one such process, lithium isopropoxide and titanium isopropoxide are mixed with phosphate precursors to yield homogeneous gels, which upon thermal treatment, produce amorphous inorganic products that can be crystallized into phases like LiTi₂(PO₄)₃. researchgate.net Similarly, lithium ethoxide has been used with titanium isopropoxide to synthesize LiTi₂(PO₄)₃ thin films and with tetraethoxy titanium to prepare LiTiO₂. researchgate.netmdpi.com The co-hydrolysis and condensation of these mixed-metal alkoxides lead to a gel with a uniform distribution of lithium and titanium atoms, which prevents the formation of impurity phases like rutile (TiO₂) during calcination. ias.ac.in

Integration into Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. bioengineer.orgmdpi.com Their high surface area and tunable pore environments make them promising for various applications, including as solid-state electrolytes for lithium-ion batteries. rsc.orgnih.gov

There are two primary strategies for creating lithium-containing MOFs. The first is direct synthesis, where lithium ions are incorporated as the structural metal nodes connecting organic linkers during the initial solvothermal synthesis. researchgate.net This approach has been used to create "ultralight" MOFs (ULMOFs) with high thermal stability. researchgate.net

A second, highly effective strategy is the post-synthetic modification of an existing MOF. In this method, a pre-synthesized framework is functionalized with lithium-containing species. A notable example involves the integration of lithium isopropoxide into a MOF with open metal sites, such as Mg₂(dobdc). berkeley.eduacs.orgacs.org The activated MOF is reacted with a solution of lithium isopropoxide in a non-polar solvent like hexanes at elevated temperatures. amazonaws.com This process grafts the isopropoxide groups onto the open magnesium sites within the framework, loading the pores with lithium ions. berkeley.eduamazonaws.com This technique transforms the typically insulating MOF into a solid-state lithium electrolyte. berkeley.edu

The incorporation of lithium isopropoxide into MOFs has been shown to dramatically enhance lithium-ion transport. Research on the Mg₂(dobdc) framework demonstrated that loading it with lithium isopropoxide, followed by soaking in a standard liquid electrolyte solution (e.g., LiBF₄ in ethylene (B1197577) carbonate and diethyl carbonate), results in a novel solid electrolyte material. berkeley.eduacs.orgacs.org

The resulting material, with the formula Mg₂(dobdc)·0.35LiOiPr·0.25LiBF₄·EC·DEC, exhibits high ionic conductivity and a low activation energy for ion transport. berkeley.eduacs.org The porous structure of the MOF provides well-ordered channels that facilitate Li⁺ ion movement, while the grafting of the alkoxide helps to pin the counteranions, promoting high mobility for the lithium cations. berkeley.edu This approach leverages the MOF's structure to create a high density of charge carriers within the pores, allowing Li⁺ to hop from site to site. berkeley.edu The ordered, one-dimensional channels within the MOF may also help align conduction pathways, further increasing conductivity. berkeley.edu

The following table summarizes the significant improvement in ionic conductivity achieved by incorporating lithium isopropoxide into the Mg₂(dobdc) MOF.

| Material | Ionic Conductivity (S/cm at 300 K) | Activation Energy (eV) |

| Mg₂(dobdc) with LiBF₄ only | Low (not specified) | Not specified |

| Mg₂(dobdc) with LiOiPr only | 1.2 x 10⁻⁵ | Not specified |

| Mg₂(dobdc) with LiOiPr and LiBF₄ | 3.1 x 10⁻⁴ | 0.15 |

Data sourced from research on solid lithium electrolytes via the addition of lithium isopropoxide to a metal-organic framework. berkeley.eduacs.orgacs.org

This strategy of using lithium isopropoxide to functionalize MOFs represents a significant step toward developing safe, high-performance solid-state electrolytes for next-generation batteries. berkeley.edu

Role in Thin Film Deposition Techniques (e.g., MOCVD)

Lithium;propan-2-olate, also known as lithium isopropoxide, is an organometallic compound that serves as a precursor in various advanced materials synthesis applications, particularly in thin film deposition techniques. nrel.gov Its utility in methods like Metal-Organic Chemical Vapor Deposition (MOCVD) is predicated on its volatility and ability to decompose cleanly at elevated temperatures to deposit lithium-containing thin films. While specific research detailing the MOCVD of this compound is limited, the extensive use of other lithium alkoxides, such as lithium tert-butoxide, provides a strong basis for understanding its potential role and process parameters. osti.govrsc.org

MOCVD is a process that involves the transport of volatile organometallic precursors in the vapor phase to a heated substrate, where they undergo chemical reactions to form a thin solid film. researchgate.net The precise control over film thickness, composition, and uniformity offered by MOCVD makes it a valuable technique for fabricating advanced materials with tailored properties. researchgate.net

For a lithium alkoxide like this compound to be an effective MOCVD precursor, it must exhibit sufficient vapor pressure to be transported into the reaction chamber and thermal stability to avoid premature decomposition in the gas phase. researchgate.net The deposition process typically involves the following steps:

Vaporization: The solid or liquid this compound precursor is heated or placed in a low-pressure environment to generate a vapor.

Transport: An inert carrier gas transports the precursor vapor into the MOCVD reactor.

Deposition: On the heated substrate, the precursor molecules adsorb and then decompose, often in the presence of a co-reactant or oxygen source, to form a lithium-containing thin film.

By-product Removal: Volatile by-products from the decomposition reaction are removed from the chamber by the carrier gas flow.

The properties of the resulting thin film are highly dependent on various MOCVD process parameters, including substrate temperature, precursor flow rate, reactor pressure, and the nature of the co-reactants.

Research Findings

Detailed research on the MOCVD of thin films using this compound is not extensively documented in publicly available literature. However, studies on analogous lithium alkoxide precursors, particularly lithium tert-butoxide (LiOtBu), offer significant insights into the potential applications and process conditions for this compound.

For instance, MOCVD has been successfully employed to deposit lithium niobate (LiNbO3) thin films, a material with important applications in optics and acoustics. nrel.govacs.org In some of these processes, a lithium alkoxide is used in conjunction with a niobium precursor. The choice of precursors and their delivery rates are critical for achieving the desired stoichiometry and crystalline quality of the LiNbO3 film.

Furthermore, the development of all-solid-state lithium-ion batteries has driven research into the deposition of thin-film electrolytes and electrode materials. berkeley.educambridgenetwork.co.uk MOCVD is a promising technique for fabricating these components due to its ability to produce uniform and conformal coatings on complex three-dimensional structures. osti.gov Lithium-containing thin films, such as lithium oxide (Li2O) and lithium phosphorus oxynitride (LiPON), are key components in these batteries. researchgate.netmdpi.com While various lithium sources have been explored for these applications, the use of lithium alkoxides in MOCVD processes remains an area of active investigation.

A study on the synthesis of lithium propane dioxide (LPDO) thin films via Molecular Layer Deposition (MLD), a technique similar to MOCVD, utilized lithium tert-butoxide and 1,3-propanediol. The research demonstrated self-limiting growth behavior and provided insights into the reaction mechanisms at different temperatures. osti.gov This work highlights the potential for lithium alkoxides to be used in precision deposition techniques for creating novel organic-inorganic hybrid materials.

The thermal properties of the precursor are critical for a successful MOCVD process. A thermogravimetric and differential scanning calorimetry (TGA-DSC) analysis of a mixture containing lithium isopropoxide, titanium isopropoxide, and phosphate esters showed thermal events corresponding to mass loss and heat flow changes under a nitrogen atmosphere, indicating decomposition and reaction pathways at elevated temperatures. researchgate.netresearchgate.net While this analysis was on a mixture, it underscores the importance of understanding the thermal behavior of the individual precursor for process optimization.

The following interactive data tables, based on research on the closely related precursor lithium tert-butoxide, illustrate typical process parameters for the deposition of lithium-containing thin films via vapor deposition techniques. These can be considered as a starting point for developing processes with this compound.

Table 1: MOCVD/CBVD Parameters for Lithium Niobate (LiNbO3) Thin Film Deposition Using a Lithium Alkoxide Precursor

| Parameter | Value | Reference |

| Lithium Precursor | Lithium tert-butoxide (Li(OtBu)) | researchgate.net |

| Niobium Precursor | Niobium tetra-ethoxy di-methyl-amino-ethoxide (Nb(OEt)4(dmae)) | researchgate.net |

| Substrate | Silicon (100) | researchgate.net |

| Substrate Temperature | Not specified | researchgate.net |

| Precursor Reservoir Temperature | 20°C (for apparent enthalpy of evaporation calculation) | unict.it |

| Apparent Enthalpy of Evaporation (Li(OtBu)) | 59.0 ± 7.4 kJ mol−1 | unict.it |

Table 2: ALD/MLD Process Parameters for Lithium-Containing Thin Films Using Lithium tert-Butoxide

| Parameter | Lithium Propane Dioxide (LPDO) | Lithium Phosphorus Oxynitride (LiPON) |

| Lithium Precursor | Lithium tert-butoxide (LiOtBu) | Lithium tert-butoxide (LiOtBu) |

| Co-reactant(s) | 1,3-propanediol (PD) | Diethyl phosphoramidate (DEPA) |

| Deposition Temperature | 150 °C | 290 °C |

| Growth Per Cycle (GPC) | 0.23 Å/cycle | Not Specified |

| Precursor Pulse Time (LiOtBu) | 10 s | 5 s |

| Purge Time | Not Specified | Not Specified |

| Reference | osti.gov | aalto.fi |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Applications

Lithium isopropoxide is a valuable raw material and intermediate for organic synthesis. chemicalbook.com Its role is expanding beyond that of a simple base or precursor into more complex and targeted synthetic strategies. Future research is poised to leverage its reactivity to create high-value molecules and intricate molecular architectures.

One emerging area is its use in the synthesis of complex organometallic clusters. For instance, researchers have successfully synthesized a unique tantalum-lithium bimetallic cluster by reacting a tantalum tetrachloride derivative with an excess of lithium isopropoxide. researchgate.net This demonstrates its utility in constructing multinuclear frameworks with potentially novel catalytic or material properties.

Further research is also exploring its application in the synthesis of pharmacologically relevant compounds. Although broad, the field of prostaglandin (B15479496) synthesis represents a potential area where lithium isopropoxide's specific reactivity could be harnessed for more efficient and novel synthetic routes. google.com Its use as an intermediate in various organolithium reactions continues to be a foundational aspect of its synthetic utility. acs.org

Research Focus in Novel Synthesis:

| Research Area | Role of Lithium Isopropoxide | Potential Outcome |

| Organometallic Clusters | Reagent/Precursor | Creation of unique bimetallic or polymetallic structures with novel properties. researchgate.net |

| Pharmaceutical Intermediates | Synthetic Intermediate | Development of efficient routes to complex molecules like prostaglandins. google.com |

| Functionalized Materials | Precursor | Synthesis of specialized polymers and materials with tailored functionalities. researchgate.net |

Exploration of New Catalytic Systems

Lithium isopropoxide is being investigated as a key component in advanced catalytic systems, often in cooperative roles with other catalysts to enhance reactivity and selectivity. As a strong base, it can facilitate reactions or be a precursor to catalytically active species. scispace.com

A significant trend is the development of cooperative ternary catalytic systems. In one example, a combination of a chiral N-heterocyclic carbene (NHC), a hydrogen-bond donor, and a metal salt like lithium isopropoxide was explored for asymmetric lactonizations. nih.gov In other systems, lithium isopropoxide is generated in situ. For example, the reaction between titanium tetra-isopropoxide and a lithiated BINOL derivative produces lithium isopropoxide alongside a catalytically active titanium complex for reactions like acetylene (B1199291) hydrocarboxylation. researchgate.net Its basicity is a key factor, with strongly basic alkali metal alkoxides like lithium isopropoxide favoring reactions such as transesterification. scispace.com The exploration of new catalytic systems remains a promising area of research. atamanchemicals.com

Examples of Lithium Isopropoxide in Catalysis:

| Catalytic System | Reaction Type | Role of Lithium Isopropoxide |

| Ternary Cooperative System (NHC/HBD/Metal Salt) | Asymmetric Lactonization | Potential co-catalyst to improve enantioselectivity. nih.gov |

| Titanium-based System | Acetylene Hydrocarboxylation | Formed in situ, contributing to the overall catalytic environment. researchgate.net |

| Alkali Metal Alkoxide Catalysis | Transesterification | Acts as a strong base to catalyze the reaction. scispace.com |

Advanced Structural and Mechanistic Insights

A deeper understanding of the structural and mechanistic aspects of lithium isopropoxide chemistry is crucial for its future development. While it is known to exist as a powder or in solution sigmaaldrich.comsigmaaldrich.com, advanced research aims to elucidate its behavior at the atomic level during reactions and within complex materials.

Recent work has provided structural characterization of complex derivatives, such as a tantalum-lithium bimetallic cluster that incorporates lithium isopropoxide. researchgate.net Such studies offer a window into the coordination environments and bonding that lithium isopropoxide can adopt.

In the context of materials science, particularly for lithium-ion batteries, gaining mechanistic insights is a major research driver. nih.govresearchgate.netnih.gov For example, understanding how lithium ions move through a material is key to designing better electrolytes. The incorporation of lithium isopropoxide into metal-organic frameworks (MOFs) to create solid electrolytes has been a significant advance. berkeley.eduacs.org Studies on these materials reveal low activation energies for lithium-ion conduction, suggesting efficient transport that is dominated by processes within the material's particles rather than at the boundaries. berkeley.eduacs.org Future research will likely employ advanced techniques like in situ transmission electron microscopy (TEM) and solid-state NMR to probe the dynamic structural changes and reaction mechanisms involving lithium isopropoxide at the atomic scale. nih.govnih.gov

Tailored Material Design through Lithium Isopropoxide Chemistry

The design of materials with precisely tailored properties is a rapidly growing field, and lithium isopropoxide is an important tool in this endeavor. sustainability-directory.com Its primary application in this area is in the synthesis of advanced materials for energy storage, particularly for lithium-ion batteries. atamanchemicals.com

One of the most promising research directions is the creation of solid-state electrolytes by incorporating lithium isopropoxide into the pores of metal-organic frameworks (MOFs). researchgate.net In a pioneering study, adding lithium isopropoxide to the MOF Mg₂(dobdc) resulted in a solid material with significant ionic conductivity at room temperature. berkeley.eduacs.org This approach allows for the tailoring of ion transport pathways within a stable, porous architecture. Defect engineering in MOFs can further enhance these properties by creating more active sites for lithium salt interaction, which can be influenced by precursors like lithium isopropoxide. acs.org

Lithium isopropoxide also serves as a lithium source in the sol-gel synthesis of electrode materials. It is used with precursors like titanium isopropoxide to create nanostructured lithium titanate (Li₄Ti₅O₁₂), an anode material known for its stability. mdpi.comkoreascience.kr This method allows for control over particle size and morphology, which are critical for battery performance. koreascience.kr Future work will focus on using lithium isopropoxide to design even more complex and efficient battery components, such as high-entropy oxides and protective coatings, to improve energy density and cycle life. nih.govresearchgate.netoregonstate.edu

Applications in Tailored Material Design:

| Material | Role of Lithium Isopropoxide | Target Application | Key Finding |

| MOF-based Solid Electrolyte | Pore-filling agent / Li-ion source | Solid-State Lithium Batteries | Creates a solid electrolyte with an ionic conductivity of 3.1 × 10⁻⁴ S/cm at 300 K. berkeley.eduacs.org |

| Lithium Titanate (Li₄Ti₅O₁₂) Nanomaterial | Lithium precursor in sol-gel synthesis | Lithium-Ion Battery Anode | Enables synthesis of uniform, nanostructured particles with high initial capacity. koreascience.kr |

| Lithium-Ion Sieves | Precursor for Li₂TiO₃ | Lithium Adsorption | Used in the synthesis of amorphous TiO₂ which is then used to prepare high-capacity lithium adsorbents. mdpi.com |

Q & A

Q. How can lithium propan-2-olate be applied in emerging areas like green chemistry or energy storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.